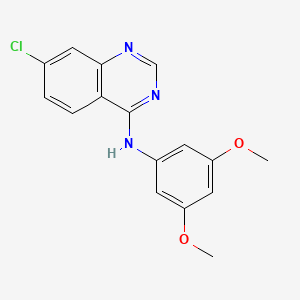
7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine, also known as 7-CPDQ, is a synthetic quinazoline-based compound that has been studied for its potential therapeutic applications. It is a small molecule that has been widely studied in laboratory experiments and has been found to have a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Anticancer Properties
7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine exhibits promising anticancer potential. Researchers have investigated its effects on tumor cell lines, and it has shown activity against certain cancer types. Mechanistic studies suggest that it induces apoptosis (programmed cell death) and inhibits cell proliferation. Further research is needed to explore its specific targets and potential clinical applications .
Kinase Inhibition
This compound belongs to the quinazoline family, which often interacts with kinases. Kinase inhibitors play a crucial role in cancer therapy, as they can disrupt aberrant signaling pathways. Investigating the kinase inhibition profile of 7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine could reveal novel therapeutic targets .
Neuroprotective Effects
Quinazoline derivatives have been studied for their neuroprotective properties. This compound may modulate neuronal function, potentially impacting neurodegenerative diseases. Researchers have explored its effects on neurotransmitter systems and neuroinflammation .
Antimicrobial Activity
Quinazolinones, including this compound, have been evaluated for antimicrobial efficacy. In vitro and in vivo studies could reveal its potential as an antimicrobial agent against bacteria, fungi, or parasites .
Allylation and Benzylation Catalyst
Interestingly, this compound can catalyze allylation reactions of carbonyl compounds and participate in benzylation reactions. Such catalytic properties are valuable in synthetic chemistry and organic transformations .
Mécanisme D'action
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit broad-spectrum antimicrobial activity . They have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium regulated by the quorum sensing system .
Mode of Action
For instance, some quinazolinone derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs) . They decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
For instance, they have been found to impede Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Pharmacokinetics
It’s important to note that the substituent at the phenyl ring attached to the amide nitrogen is essential for the anti-proliferative activity of quinazolinone derivatives .
Result of Action
For instance, they have been found to inhibit biofilm formation in Pseudomonas aeruginosa and decrease other virulence factors at low concentrations without affecting bacterial growth .
Propriétés
IUPAC Name |
7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-21-12-6-11(7-13(8-12)22-2)20-16-14-4-3-10(17)5-15(14)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDFWBGQAAMFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

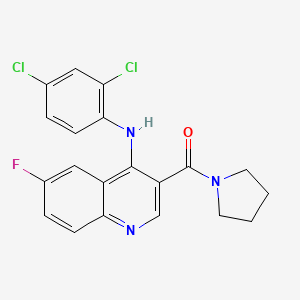
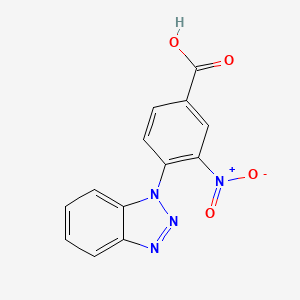
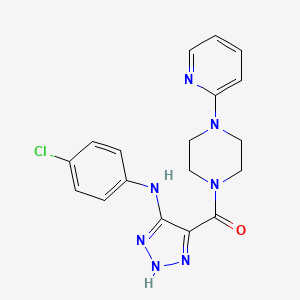
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2769164.png)
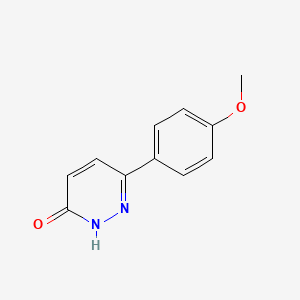
![(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-3-phenylpropanoic acid](/img/structure/B2769167.png)
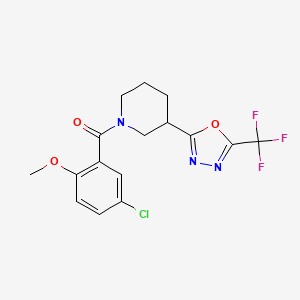
![dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2769169.png)
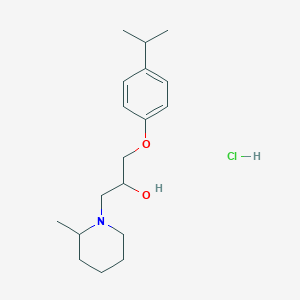
![1-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B2769171.png)
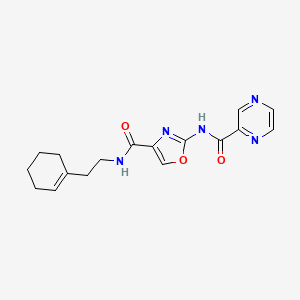
![2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide](/img/structure/B2769174.png)
![3-(2-Aminoethyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2769178.png)
![4-Amino-2-(4-chloroanilino)-5-[(3-chloro-2-thienyl)carbonyl]-3-thiophenecarbonitrile](/img/structure/B2769179.png)